molecular formula C17H15FN4O4 B2839176 Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate CAS No. 2309749-26-4

Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate

Cat. No.: B2839176
CAS No.: 2309749-26-4
M. Wt: 358.329
InChI Key: QQXJVLQCGAZDMM-UHFFFAOYSA-N
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Description

Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluoropyrimidine moiety, a piperazine ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. The piperazine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through its interactions with key enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety enhances its potential for nucleic acid interactions, while the piperazine ring improves its pharmacokinetic profile. These features make it a valuable compound for various research applications and distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4/c1-26-16(25)12-4-2-11(3-5-12)15(24)21-6-7-22(14(23)10-21)17-19-8-13(18)9-20-17/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXJVLQCGAZDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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